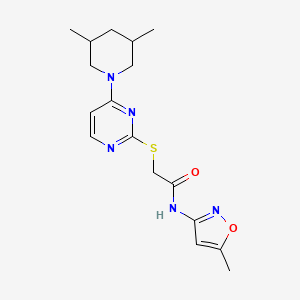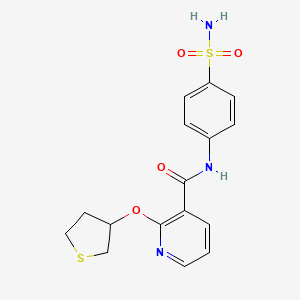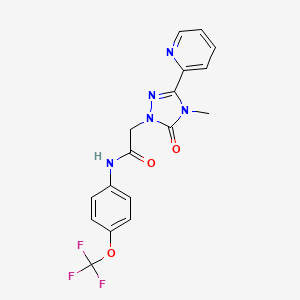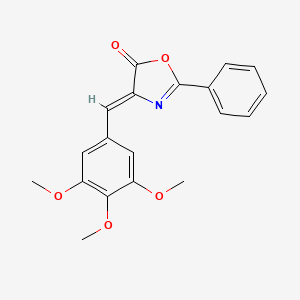
2-phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one” is a chemical compound with the molecular formula C19H17NO5 . It is part of a class of compounds known as oxazolone derivatives .
Synthesis Analysis
The compound was synthesized as part of a project involving the structures of oxazolone derivatives . The exact method of synthesis is not specified in the available resources.Molecular Structure Analysis
The molecule adopts a Z configuration about the central olefinic bond . The 2-phenyl ring is slightly twisted out of the plane of the oxazolone ring system .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its structure, chemical names, and molecular formula . Additional specific properties are not detailed in the available resources.Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques and Crystal Structure : This compound has been synthesized using the Erlenmeyer method, characterized by spectral studies, and its crystal structure has been determined (Parveen et al., 2013). It crystallizes in a triclinic geometry with specific unit cell parameters.
- Optical Behavior : The compound's second-order optical behavior has been studied, showing distinct absorption wavelengths and nonlinear polarization values, indicating potential in photonics and electronics (Song et al., 2004).
Bioactivity
- Antimicrobial Activity : The compound has shown in vitro antimicrobial activity against various gram-positive, gram-negative microorganisms, and fungal strains (Parveen et al., 2013). Its minimum inhibitory concentration (MIC) was determined using the agar well diffusion method.
- Antitumor Activity : Some derivatives of this compound have demonstrated antitumor activity on several tumor cell lines, indicating its potential in cancer research (El-Shenawy, 2016).
Material Science
- Nonlinear Optical Properties : Studies have been conducted on the nonlinear optical properties of derivatives of this compound, which can have applications in photonics and electronics (Murthy et al., 2010).
Chemical Synthesis
- Versatility in Chemical Synthesis : The compound has been utilized as a template for synthesizing various 2-phenyl-3,4-substituted oxazoles, indicating its versatility in organic synthesis (Misra & Ila, 2010).
Crystallography
- Crystallographic Studies : Detailed crystallographic studies have been conducted to understand the molecule's configuration and bonding patterns (Sun & Cui, 2008).
Safety and Hazards
properties
IUPAC Name |
(4Z)-2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-22-15-10-12(11-16(23-2)17(15)24-3)9-14-19(21)25-18(20-14)13-7-5-4-6-8-13/h4-11H,1-3H3/b14-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICJFGUVXOQAFR-ZROIWOOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

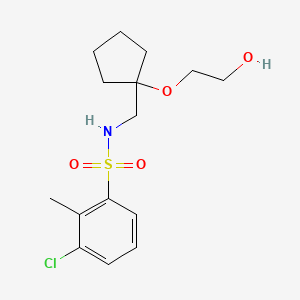

![2-Chloro-1-[2-[1-hydroxy-1-(4-methoxyphenyl)ethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2354872.png)
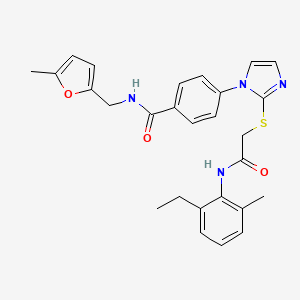
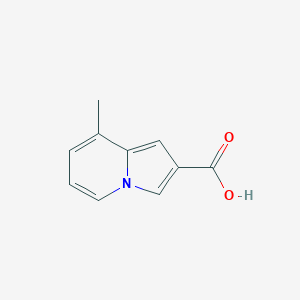
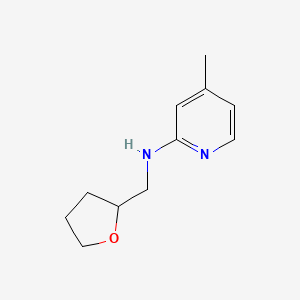
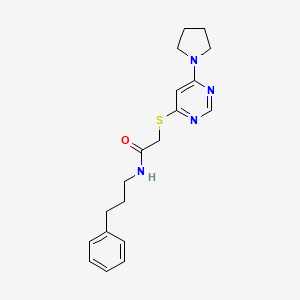

![1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone](/img/structure/B2354882.png)
![8-((2-Chlorophenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2354883.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2354884.png)
